molecular formula C19H31NO B5212643 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine

Cat. No.: B5212643
M. Wt: 289.5 g/mol
InChI Key: SJBFEDLMVOWHEW-UHFFFAOYSA-N
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Description

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine, also known as DMHPH, is a piperidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, as mentioned above. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine is that it has been shown to exhibit promising therapeutic potential, particularly in the area of pain relief and neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.

Future Directions

There are several areas of future research that could be explored with regards to 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine. One area of interest is its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapies. Finally, more research could be conducted to investigate the safety and efficacy of this compound in human subjects.

Synthesis Methods

The synthesis of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine involves the reaction of 2,5-dimethylphenol with 1-bromohexane, followed by the reaction of the resulting product with piperidine. This method has been described in detail in various scientific publications and has been shown to yield high-quality this compound.

Scientific Research Applications

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential use as an analgesic, as it has been shown to exhibit pain-relieving properties in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenoxy)hexyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-17-10-11-18(2)19(16-17)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFEDLMVOWHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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